LY2780301
Description
Overview of PI3K/Akt/mTOR Pathway Aberrations in Oncogenesis
Hyperactivation of the PI3K/Akt/mTOR signaling pathway is one of the most common molecular alterations observed in human cancer, contributing significantly to tumorigenesis. nih.govfrontiersin.org This aberrant activation often results from genetic and genomic alterations affecting key components of the pathway. frontiersin.org These alterations can lead to constitutive, uncontrolled signaling that drives cancer cell proliferation, survival, and resistance to therapy. ascopubs.orgnih.gov
Common mechanisms of pathway hyperactivation include:
Mutations in PIK3CA : The PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, is frequently mutated in various cancers, including breast, gynecologic, and head and neck cancers. ascopubs.orgmdpi.comnih.gov These are often "hotspot" mutations that result in a constitutively active PI3K enzyme. ascopubs.org
Loss of PTEN Function : The PTEN gene encodes a phosphatase that acts as a critical negative regulator of the pathway by dephosphorylating the lipid products of PI3K. nih.gov Loss of PTEN function, through mutations or deletions, is a common event in many tumors, including prostate and endometrial cancers, leading to sustained PI3K/Akt signaling. ascopubs.orgnih.gov
Alterations in AKT : While less frequent than PIK3CA mutations or PTEN loss, activating mutations and amplifications of the AKT genes (AKT1, AKT2, AKT3) also occur in several cancer types. nih.govaacrjournals.orgnih.gov The AKT1 E17K mutation is a well-characterized activating mutation found in cancers such as breast cancer. nih.govnih.gov
These genetic events disrupt the normal, regulated signaling flow, providing a selective growth advantage to cancer cells. ascopubs.org The high frequency of these aberrations across a wide spectrum of malignancies underscores the pathway's importance as a driver of oncogenesis. frontiersin.orgaacrjournals.org
| Gene | Type of Aberration | Commonly Associated Cancer Types |
| PIK3CA | Activating Mutations, Amplification | Breast, Endometrial, Colorectal, Head & Neck, Ovarian. ascopubs.orgmdpi.comnih.govaacrjournals.org |
| PTEN | Inactivating Mutations, Deletions, Promoter Methylation | Prostate, Endometrial, Glioblastoma, Breast. nih.govascopubs.orgnih.gov |
| AKT1 | Activating Mutation (e.g., E17K) | Breast, Colorectal, Ovarian. nih.govaacrjournals.org |
| AKT2 | Amplification | Ovarian, Pancreatic, Breast. aacrjournals.orgnih.gov |
| AKT3 | Increased Activity | Estrogen Receptor-Negative Breast Cancer, Androgen-Insensitive Prostate Cancer. aacrjournals.org |
| PIK3R1 | Mutations | Ovarian. aacrjournals.org |
Rationale for Pharmacological Intervention Targeting Akt and p70S6K
The central role of Akt and the downstream effector p70S6K in mediating the oncogenic signals of the PI3K pathway makes them compelling targets for pharmacological intervention. nih.govelsevierpure.com Akt acts as a critical node, integrating upstream signals to promote cell survival by inhibiting apoptosis and to drive proliferation. aacrjournals.orgaacrjournals.org p70S6K, a key substrate of mTORC1, is instrumental in regulating protein synthesis, cell growth, and proliferation. researchgate.netnih.gov Enhanced expression or activation of p70S6K has been linked to a poor prognosis in some types of cancer. researchgate.net
Inhibiting these individual kinases presents a strategic approach to cancer therapy. nih.gov However, the pathway is known for its complex feedback loops; for instance, inhibition of mTORC1 can sometimes lead to a compensatory feedback activation of Akt. researchgate.net Therefore, simultaneously targeting multiple nodes within the pathway may offer a more robust and durable anti-tumor effect.
This rationale has led to the development of agents such as LY2780301, an orally bioavailable, ATP-competitive dual inhibitor of both Akt and p70S6K. ascopubs.orgselleckchem.com By binding to and inhibiting the activity of these two crucial kinases, this compound aims to block the PI3K/Akt/mTOR signaling pathway, which may result in the inhibition of cell proliferation and the induction of apoptosis in tumor cells. selleckchem.commedkoo.comcancer.gov
Preclinical research has demonstrated the activity of this compound in various cancer models. In studies using estrogen receptor-negative human mammary epithelial cells (hMECs), this compound was found to block the phosphorylation of ribosomal protein S6 and PRAS40, which are downstream targets of p70S6K and Akt, respectively. nih.gov This inhibition led to a significant decrease in cell proliferation and induced a cell cycle blockade. nih.govresearchgate.netnih.gov The anti-proliferative effects of this compound have also been observed in multiple human tumor cell lines. researchgate.net
| Cell Line | Cancer Type | Observed Effect of this compound |
| 10A.B2 (hMECs) | Breast (Non-malignant model with ErbB2-induced p70S6K activation) | Decreased proliferation, inhibition of Cyclin B1, cell cycle blockade. nih.govresearchgate.net |
| A2780 | Ovarian | Growth inhibition. researchgate.net |
| H460 | Lung | Growth inhibition. researchgate.net |
| PC3 | Prostate | Growth inhibition. researchgate.net |
| HCT116 | Colon | Growth inhibition. researchgate.net |
| U87MG | Glioblastoma | Inhibition of cell proliferation, induction of apoptosis. researchgate.net |
A first-in-human phase I clinical trial evaluated this compound as a single agent in patients with advanced or metastatic cancer. nih.gov The study found that the compound had limited single-agent antitumor activity, with the most favorable response being prolonged stable disease in one patient. researchgate.netnih.gov Pharmacodynamic assessments in skin biopsies showed that this compound could reduce the phosphorylation of S6, though this effect was not always sustained. researchgate.netnih.gov Subsequent clinical investigations have explored this compound in combination with other anticancer agents, such as gemcitabine (B846) and paclitaxel (B517696), in patients with advanced solid tumors, including breast cancer. researchgate.netnih.gov These studies indicated that the combination therapies had manageable toxicity and showed preliminary signs of antitumor activity. researchgate.netnih.gov
Properties
Appearance |
Solid powder |
|---|---|
Origin of Product |
United States |
Molecular Mechanism of Action of Ly2780301
Dual ATP-Competitive Kinase Inhibition Profile
LY2780301 is characterized as a highly selective ATP-competitive dual inhibitor selleckchem.comselleck.co.jpnih.gov. This means it competes with ATP for binding to the catalytic site of its target kinases, thereby preventing their activation and subsequent phosphorylation of downstream substrates.
This compound directly binds to and inhibits the activity of Akt (also known as Protein Kinase B) selleckchem.comselleck.co.jpselleckchem.comcancer.gov. This inhibition extends to multiple Akt isoforms, including Akt1, Akt2, and Akt3 selleck.co.jpnih.govresearchgate.net. By inhibiting Akt, this compound consequently impedes the PI3K/Akt signaling pathway selleckchem.comselleck.co.jpselleckchem.comcancer.gov.
In addition to Akt, this compound also directly inhibits p70 Ribosomal Protein S6 Kinase (S6K1), which is also referred to as p70S6K selleckchem.comselleck.co.jpnih.govresearchgate.netnih.govresearchgate.net. S6K1 is a crucial downstream effector within the mTOR Complex 1 (mTORC1) branch of the PI3K/Akt/mTOR signaling pathway selleckchem.comresearchgate.netresearchgate.net.
Downstream Signaling Pathway Modulation and Cellular Consequences
The direct inhibition of Akt and S6K1 by this compound leads to significant modulation of downstream signaling pathways and subsequent cellular consequences.
While this compound is an Akt inhibitor, research findings indicate that its treatment can paradoxically induce Akt activation, specifically leading to a dramatic increase in Akt phosphorylation at both Ser473 and Thr308 sites nih.gov. This increase in Akt phosphorylation has been shown to be suppressible by a PI3K inhibitor, suggesting a PI3K-dependent mechanism for this observed effect nih.gov. Akt phosphorylation at Thr308 is primarily mediated by phosphoinositide-dependent kinase-1 (PDK1), while phosphorylation at Ser473 is typically carried out by mTOR Complex 2 (mTORC2) dovepress.comconnorlab.commdpi.comaacrjournals.org.
A key pharmacodynamic consequence of this compound's action is the effective inhibition of p70S6K, which results in a reduction of ribosomal protein S6 (S6) phosphorylation at multiple sites nih.govlarvol.comscience.gov. This inhibition of S6 phosphorylation serves as a primary pharmacodynamic endpoint in studies evaluating this compound's activity researchgate.net. For instance, in clinical studies, more than 50% of patients receiving a daily dose of 500 mg exhibited reduced S6 in skin biopsies by Day 8 of treatment researchgate.net.
This compound has been observed to block the phosphorylation of PRAS40 (Proline-Rich Akt Substrate 40 kDa), a known downstream target of Akt nih.gov. However, some studies have noted that the inhibition of p-PRAS40 by this compound was mild, particularly at higher concentrations (e.g., 1-2 µM) nih.gov.
Summary of this compound's Molecular Actions
| Target/Pathway Component | Effect of this compound | Key Findings |
| Akt (Protein Kinase B) | Direct ATP-competitive inhibition | selleckchem.comselleck.co.jpnih.govselleckchem.comresearchgate.net |
| p70 Ribosomal Protein S6 Kinase (S6K1) | Direct ATP-competitive inhibition | selleckchem.comselleck.co.jpnih.govresearchgate.netnih.gov |
| Akt Phosphorylation (Ser473, Thr308) | Induced increase in phosphorylation, suppressible by PI3K inhibitor | nih.gov |
| Ribosomal Protein S6 (S6) Phosphorylation | Reduced phosphorylation at multiple sites | nih.govlarvol.comscience.gov |
| PRAS40 Phosphorylation | Blocked phosphorylation (downstream of Akt), mild inhibition at higher concentrations | nih.gov |
The chemical compound this compound has garnered significant attention in oncology research due to its distinct molecular mechanism of action, particularly its inhibitory effects on key signaling pathways involved in cancer cell proliferation, survival, and oxidative stress modulation. This article provides a comprehensive overview of this compound's molecular mechanisms, its impact on cell cycle progression, its role in inducing apoptosis, its modulation of oxidative stress pathways, and a comparison with allosteric Akt inhibitors.
This compound is characterized as an orally bioavailable, highly selective, and ATP-competitive dual inhibitor targeting both Akt (protein kinase B) and p70 ribosomal protein S6 kinase (p70S6K, also known as S6K1) researchgate.netselleckchem.commedkoo.comsmolecule.comcancer.govascopubs.orgresearchgate.netnih.govabmole.comselleckchem.com. This dual inhibition is critical as both Akt and p70S6K are central nodes within the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is frequently dysregulated in various cancers, promoting cell proliferation, survival, and resistance to therapy smolecule.comresearchgate.net. By binding to Akt, this compound effectively inhibits its activity, thereby blocking the entire PI3K/Akt signaling cascade selleckchem.commedkoo.comsmolecule.comcancer.govselleckchem.com. Furthermore, this compound also functions as an inhibitor of mTOR kinase ontosight.ai. The comprehensive inhibition of these interconnected pathways ultimately leads to reduced cell proliferation and the initiation of programmed cell death, or apoptosis, in malignant cells selleckchem.commedkoo.comsmolecule.comcancer.govselleckchem.com.
Impact on Cell Cycle Progression (e.g., Cyclin B1, G0-G1 Phase Arrest)
This compound exerts a significant impact on cell cycle progression in malignant cells. Research has demonstrated that this compound can drastically decrease the proliferation of human mammary epithelial cells (hMECs) that exhibit ErbB2-induced p70S6K activation nih.gov. This antiproliferative effect is mediated through the inhibition of Cyclin B1 and subsequent cell cycle blockade at the G0-G1 phase nih.gov. Specifically, studies showed that this compound significantly inhibited the proliferation of 10A.B2 cells (hMECs with ErbB2-induced p70S6K activation) and led to a notable decrease in proliferating cell nuclear antigen (PCNA) levels, a marker of cell proliferation nih.gov.
Further mechanistic insights from Reverse Phase Protein Array (RPPA) analysis revealed that this compound effectively inhibited p70S6K, resulting in reduced phosphorylation of ribosomal protein S6 at multiple sites, a key downstream target of p70S6K nih.gov. Concurrently, a significant decrease in Cyclin B1 levels was observed, reinforcing the role of this compound in disrupting cell cycle progression nih.gov. While some compounds are known to induce G2/M arrest by downregulating Cyclin B1, this compound's specific action leads to G0-G1 phase arrest coupled with Cyclin B1 inhibition nih.govwaocp.orgresearchgate.netijbs.commdpi.comd-nb.info.
Induction of Apoptotic Processes in Malignant Cells
A critical aspect of this compound's therapeutic potential lies in its ability to induce apoptotic processes in malignant cells. By effectively blocking the PI3K/Akt signaling pathway, this compound promotes the initiation of apoptosis in tumor cells selleckchem.commedkoo.comsmolecule.comcancer.govselleckchem.com. Cancer is fundamentally characterized by a dysregulation where cells evade normal apoptotic signals, leading to uncontrolled growth and survival nih.gov. Therefore, targeting and restoring apoptotic pathways is a viable strategy in cancer treatment nih.gov. Studies have indicated that this compound contributes to the reduction of growth in a wide range of cancer cells, with its mechanism involving the induction of decreased apoptosis researchgate.netimrpress.com.
Modulation of Oxidative Stress Pathways (e.g., Klotho/AKT/Nrf2 Axis)
Beyond its direct effects on cell proliferation and apoptosis, this compound has been implicated in the modulation of oxidative stress pathways, specifically the Klotho/AKT/Nrf2 axis. Research indicates that this compound can be utilized to block AKT/Nrf2 signaling, thereby impeding the protective effects of klotho on the expression of heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1) larvol.comacs.orglarvol.com. This suggests that this compound can modulate the pathway through which indoxyl sulfate (B86663) (IS) inhibits HO-1 and NQO1, which is mediated by the klotho/AKT/Nrf2 axis larvol.comacs.orglarvol.com. The klotho protein is known to activate the PI3K/Akt/Nrf2/HO-1 pathway, which in turn enhances anti-apoptotic and anti-oxidation effects within cells utoronto.ca. Furthermore, klotho is believed to protect against oxidative stress by activating the Nrf2-mediated antioxidant defense pathway nih.gov. The ability of this compound to interfere with this axis highlights its potential role in influencing cellular responses to oxidative stress.
Comparison with Allosteric Akt Inhibitors in Kinase Inhibition
This compound distinguishes itself from other Akt inhibitors by being an ATP-competitive inhibitor researchgate.netselleckchem.comascopubs.orgselleckchem.comnih.govdovepress.comresearchgate.net. This classification is based on its binding mechanism within the kinase domain.
Table 1: Comparison of this compound with Allosteric Akt Inhibitors
| Feature | This compound (ATP-Competitive Akt Inhibitor) | Allosteric Akt Inhibitors (e.g., MK-2206, Perifosine) |
| Binding Site | Catalytic site (ATP pocket) of the active kinase nih.gov | Allosteric pocket within the PH-domain/kinase-domain interface nih.gov |
| Mechanism of Action | Prevents substrate phosphorylation by competing with ATP nih.gov | Locks Akt in an auto-inhibited conformation, interfering with PH-domain-mediated membrane recruitment and preventing Akt kinase activation and phosphorylation abmole.comselleckchem.comnih.govdovepress.comwikipedia.orgguidetopharmacology.orgontosight.aixenbase.orgingentaconnect.comtocris.comnih.gov |
| Akt Isoform Specificity | Targets all three Akt isoforms (Akt1, Akt2, Akt3) nih.govdovepress.com | Generally spares Akt3; predominantly inhibits Akt1 and Akt2 nih.govdovepress.com |
| Examples | This compound | MK-2206, Perifosine |
ATP-competitive inhibitors, such as this compound, target the catalytic site of the active kinase in its PH-out conformation, thereby preventing the phosphorylation of substrates nih.gov. These inhibitors are typically capable of targeting all three Akt isoforms (Akt1, Akt2, and Akt3) nih.govdovepress.com. In contrast, allosteric Akt inhibitors, exemplified by compounds like MK-2206 and perifosine, bind to an allosteric pocket located at the interface of the PH-domain and kinase domain abmole.comselleckchem.comnih.govdovepress.comwikipedia.orgguidetopharmacology.orgontosight.aixenbase.orgingentaconnect.comtocris.comnih.gov. This binding stabilizes Akt in an auto-inhibited conformation, which in turn interferes with its membrane recruitment mediated by the PH-domain, thus preventing Akt kinase activation and subsequent phosphorylation nih.gov. A notable difference is that allosteric inhibitors generally spare Akt3, primarily inhibiting Akt1 and Akt2 nih.govdovepress.com. For instance, MK-2206 is known to be a predominant Akt1/2 inhibitor with reduced potency against Akt3 dovepress.com.
While this compound has demonstrated superior Akt inhibitory activity in certain contexts (e.g., an IC50 of approximately 0.1 μM) compared to some other Akt inhibitors , the anti-tumor activity of ATP-competitive inhibitors, including this compound, as monotherapy in molecularly unselected patient populations has generally been modest, a characteristic also observed with allosteric inhibitors nih.govdovepress.comresearchgate.net.
Preclinical Efficacy Studies of Ly2780301
In Vitro Cellular Investigations
LY2780301 has demonstrated the capacity to inhibit proliferative activity across a broad spectrum of cancer cell lines researchgate.net.
Antiproliferative Activity Across Cancer Cell Line Panels
This compound has been shown to drastically decrease the proliferation of human mammary epithelial cells (hMECs) exhibiting ErbB2-induced p70S6K activation sums.ac.ir.
Preclinical studies indicate that this compound is capable of inhibiting cell proliferation and inducing apoptosis in PTEN-null U87MG human glioblastoma xenograft cells researchgate.net. The design of preclinical studies for this compound emphasizes the use of cancer cell lines with hyperactivated PI3K/AKT pathways, including those with PTEN-null or PIK3CA-mutant characteristics . The PI3K/AKT/mTOR pathway is frequently dysregulated in cancers through mechanisms such as amplification or somatic mutations of PIK3CA, amplification of AKT isoforms, or deletion or inactivation of PTEN dovepress.com.
In HepG2 liver cancer cells, this compound demonstrated potent inhibition of AKT-1 kinase activity. It achieved an IC50 of 4.62 μM for AKT-1 kinase activity and resulted in a 68.6% inhibition rate of AKT-1 phosphorylation in these cells researchgate.net. Additionally, other in vitro studies have reported this compound to exhibit superior AKT inhibitory activity with an IC50 of approximately 0.1 μM and reduced residual AKT concentrations (e.g., 0.5 ng/mL vs. 3.2 ng/mL for HepG2) .
In MCF-10A hMECs with ErbB2-induced p70S6K activation, this compound significantly decreased cell proliferation. This was evidenced by a dramatic reduction in PCNA (Proliferating Cell Nuclear Antigen) levels and a consistent decrease in Ki-67 staining in treated 10A.B2 cells compared to control 10A.Vec cells sums.ac.ir.
While this compound has shown effective tumor growth inhibition in xenograft models derived from PC-3 (prostate), HCT116 (colon), H460 (lung), and A2780 (ovarian) cell lines nih.gov, specific in vitro antiproliferative IC50 values for this compound on these cell lines (PC-3, HCT116, H2122, A2780, H460, HT29, MCF7) were not explicitly detailed in the provided search results.
Table 1: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line (Cancer Type) | Activity Measured | Value (IC50) | Notes | Source |
| HepG2 (Liver) | AKT-1 Kinase Inhibition | 4.62 μM | 68.6% inhibition of AKT-1 phosphorylation | researchgate.net |
| HepG2 (Liver) | AKT Inhibitory Activity | ~0.1 μM | Reduced residual AKT concentrations (0.5 ng/mL) | |
| MCF-10A hMECs (Breast) | Proliferation Inhibition | Not specified | Drastically decreased proliferation, reduced PCNA and Ki-67 | sums.ac.ir |
| U87MG (Glioblastoma) | Proliferation Inhibition | Not specified | Inhibits cell proliferation (PTEN-null model) | researchgate.net |
Analysis of Cell Cycle Arrest and Apoptosis Induction in Cell Models
This compound has been reported to lead to reduced cell proliferation and the initiation of apoptosis in tumor cells generally researchgate.net. Specifically, in PTEN-null U87MG human glioblastoma xenograft cells, preclinical studies confirm its ability to induce apoptosis researchgate.net.
In hMECs with ErbB2-induced p70S6K activation, this compound induced cell cycle blockade at the G0–G1 phase through Cyclin B1 inhibition sums.ac.ir. However, in these specific 10A.B2 hMEC cells, this compound treatment did not result in a significant change in cleaved Caspase-3 staining, indicating no induction of apoptosis. This lack of apoptosis induction was potentially attributed to increased Akt phosphorylation observed with this compound treatment in this context sums.ac.ir.
Determination of Kinase Activity Inhibition (IC50 Values)
This compound is characterized as a highly selective and potent ATP-competitive dual inhibitor of p70S6K and AKT nih.gov. It binds to Akt, thereby inhibiting its activity researchgate.net.
Specific IC50 values for this compound's inhibition of AKT-1 kinase activity include 4.62 μM in HepG2 cells researchgate.net and approximately 0.1 μM for general AKT inhibitory activity . This compound also effectively blocked the phosphorylation of ribosomal protein S6 (a downstream target of p70S6K) and PRAS40 (downstream of Akt) in hMECs, indicating its inhibitory effect on both pathways sums.ac.ir. While its inhibitory effect on p70S6K is established, a specific IC50 value for p70S6K inhibition by this compound was not explicitly provided in the search results.
Table 2: Kinase Activity Inhibition by this compound
| Kinase Target | IC50 Value | Notes | Source |
| AKT-1 | 4.62 μM | Measured in HepG2 cells | researchgate.net |
| AKT (general) | ~0.1 μM | Reported as superior AKT inhibitory activity | |
| p70S6K | Not specified | Inhibits downstream S6 phosphorylation | sums.ac.ir |
In Vivo Preclinical Models of Antitumor Activity
This compound has demonstrated strong efficacy in various xenograft preclinical models, including those for ovarian cancer, colorectal cancer, prostate cancer, and lung cancer researchgate.net. More specifically, it exhibited effective tumor growth inhibition in xenograft models derived from A2780 (ovarian), HCT116 (colon), H460 (lung), and PC3 (prostate) cell lines nih.gov.
In the MMTV-neu mouse model, which develops atypical hyperplasia (ADH) and mammary intraepithelial neoplasia (MIN) lesions with activated p70S6K, a brief treatment with this compound was sufficient to suppress S6 phosphorylation and reduce cell proliferation within the hyperplastic mammary epithelial cells sums.ac.ir.
However, it is also noted that this compound showed minimal antitumor activity against the patient-derived colorectal cancer xenograft model, CRC 019 researchgate.net. Pharmacodynamic analyses in xenograft samples from treated mice demonstrated inhibition of phosphorylated S6 (pS6) and phosphorylated Akt (pAkt) researchgate.net.
Table 3: In Vivo Antitumor Activity of this compound in Preclinical Models
| Cancer Type (Model) | Observed Efficacy | Notes | Source |
| Ovarian (xenograft, A2780) | Strong efficacy, effective tumor growth inhibition | researchgate.netnih.gov | |
| Colorectal (xenograft, HCT116) | Strong efficacy, effective tumor growth inhibition | Minimal activity against CRC 019 model | researchgate.netnih.gov |
| Prostate (xenograft, PC3) | Strong efficacy, effective tumor growth inhibition | researchgate.netnih.gov | |
| Lung (xenograft, H460) | Strong efficacy, effective tumor growth inhibition | researchgate.netnih.gov | |
| Breast (MMTV-neu mice) | Suppressed S6 phosphorylation, decreased cell proliferation in hyperplastic MECs | Model of atypical hyperplasia and mammary intraepithelial neoplasia | sums.ac.ir |
| Glioblastoma (PTEN-null U87MG xenograft) | Inhibits cell proliferation and induces apoptosis | researchgate.net |
Evaluation in Human Tumor Xenograft Models
Preclinical studies have consistently shown the strong efficacy of this compound in a variety of human tumor xenograft models, encompassing several major cancer types. idrblab.netcenmed.com
In ovarian cancer xenograft preclinical models, this compound demonstrated strong efficacy. idrblab.netcenmed.com It exhibited anti-proliferative activity in ovarian cancer cells, such as the A2780 cell line. googleapis.com
This compound showed significant efficacy in colorectal cancer xenograft preclinical models, including those derived from the HCT116 cell line. idrblab.netcenmed.com The HCT116 cell line, originating from human colorectal carcinoma, is a well-established model known for its rapid growth and capacity to form tumors in immunodeficient mice, making it a relevant system for evaluating anti-cancer agents. google.com
Strong efficacy was observed for this compound in prostate cancer xenograft preclinical models, specifically including the PC3 cell line. idrblab.netcenmed.com PC3 cells are human prostate cancer cells that are characterized by their insensitivity to androgen and lack of functional androgen receptor (AR) expression.
In lung cancer xenograft preclinical models, this compound exhibited robust efficacy. idrblab.netcenmed.com This includes models utilizing cell lines such as H460 and H2122. idrblab.netcenmed.com H460 cells are a non-small cell lung cancer cell line. Studies involving H2122 xenografts have also been instrumental in demonstrating tumor growth inhibition by various therapeutic agents.
Studies in Genetically Engineered Mouse Models (e.g., MMTV-neu Mouse Model for ER- Breast Cancer)
This compound has been investigated in genetically engineered mouse models, notably the MMTV-neu mouse model, which is an ErbB2/HER2 gene-driven estrogen receptor-negative (ER-) mammary tumor model. A brief treatment with this compound in MMTV-neu mice, even prior to the development of palpable tumors, was sufficient to suppress S6 phosphorylation and significantly decrease cell proliferation within hyperplastic mammary epithelial cells (MECs). This intervention effectively inhibited Akt/S6K signaling and reduced the proliferation of human mammary epithelial cells (hMECs) in vitro, as well as atypical hyperplasia (ADH) and mammary intraepithelial neoplasia (MIN) lesions in vivo. These findings suggest a potential role for this compound in the prevention of p70S6K-activated ER- breast cancer.
Quantitative Assessment of Tumor Growth Inhibition in Animal Models
This compound demonstrated effective tumor growth inhibition across various xenograft models. googleapis.com Its anti-proliferative activity was observed in a broad spectrum of cancer cell lines. googleapis.com Detailed research findings indicate that this compound significantly reduced the proliferation of human mammary epithelial cells (hMECs) with ErbB2-induced p70S6K activation. This effect was mediated through the inhibition of Cyclin B1 and subsequent cell cycle blockade at the G0-G1 phase. Furthermore, in MMTV-neu mice, this compound effectively suppressed S6 phosphorylation and led to a decrease in cell proliferation within hyperplastic MECs.
Table 1: Summary of Preclinical Efficacy of this compound in Xenograft Models
| Cancer Type | Xenograft Model/Cell Line | Key Finding | Relevant Citation |
| Ovarian Cancer | A2780 (and others) | Strong efficacy, anti-proliferative activity | idrblab.netcenmed.comgoogleapis.com |
| Colorectal Cancer | HCT116 (and others) | Strong efficacy | idrblab.netcenmed.com |
| Prostate Cancer | PC3 (and others) | Strong efficacy | idrblab.netcenmed.com |
| Lung Cancer | H460, H2122 (and others) | Strong efficacy | idrblab.netcenmed.com |
Table 2: Efficacy of this compound in Genetically Engineered Mouse Models
| Model | Cancer Type | Key Finding | Relevant Citation |
| MMTV-neu Mouse Model | ER- Breast Cancer | Suppressed S6 phosphorylation, decreased cell proliferation in hyperplastic MECs, inhibited Akt/S6K signaling, reduced proliferation of ADH/MIN lesions. |
Mechanisms of Intrinsic and Acquired Resistance to Ly2780301
Molecular Mechanisms Underlying Resistance Development
The development of resistance to inhibitors of the PI3K/Akt/mTOR pathway is a complex process. Cancer cells can adapt to the selective pressure of targeted agents through various molecular strategies, leading to the resumption of tumor growth and proliferation.
A prominent mechanism of resistance to therapies targeting the PI3K/Akt/mTOR pathway involves the abrogation of negative feedback loops. nih.govnih.gov The PI3K/Akt pathway is regulated by intricate feedback mechanisms that, when disrupted by inhibitors, can lead to the paradoxical reactivation of upstream signaling nodes. nih.govnih.gov
Inhibition of Akt, a key component of the pathway targeted by LY2780301, can relieve the feedback suppression of multiple receptor tyrosine kinases (RTKs). nih.gov This occurs in part through the activation of the mTORC1 pathway and also through a FOXO-dependent transcriptional activation of receptor expression. nih.gov The subsequent upregulation and phosphorylation of RTKs such as HER3, insulin-like growth factor 1 receptor (IGF-1R), and the insulin (B600854) receptor can restimulate the PI3K/Akt pathway, thereby attenuating the antitumor effects of the inhibitor. nih.gov
Furthermore, mTORC1, a downstream effector of Akt, normally mediates a negative feedback loop that dampens signaling from insulin/IGF receptors. nih.gov Inhibition of this pathway can, therefore, lead to the over-activation of upstream components, including PI3K and Akt, which can counteract the intended therapeutic blockade. nih.gov
Table 1: Key Feedback Loops in the PI3K/Akt/mTOR Pathway Implicated in Resistance
| Feedback Loop | Consequence of Inhibition | Potential Impact on this compound Efficacy |
|---|---|---|
| Akt-mediated suppression of RTK expression (e.g., HER3, IGF-1R) | Increased expression and phosphorylation of RTKs | Reactivation of upstream PI3K/Akt signaling, diminishing the inhibitory effect. |
Pre-existing or acquired genetic alterations in the components of the PI3K/Akt pathway are well-established drivers of resistance to targeted inhibitors. mdpi.comnih.govnih.gov Mutations in PIK3CA, the gene encoding the p110α catalytic subunit of PI3K, are frequently observed in various cancers. nih.goveurekalert.org While these mutations can confer sensitivity to PI3K inhibitors, secondary mutations in PIK3CA can emerge under therapeutic pressure, leading to acquired resistance. eurekalert.org
Loss of function of the tumor suppressor PTEN (Phosphatase and TENsin homolog) is another critical mechanism of resistance. mdpi.comnih.gov PTEN is a negative regulator of the PI3K pathway, and its loss leads to the hyperactivation of Akt. mdpi.com Studies have shown that acquired bi-allelic loss of PTEN can lead to clinical resistance to PI3Kα inhibitors. nih.gov In such cases, the signaling can be rerouted through other PI3K isoforms, such as p110β, rendering the cells less dependent on the targeted isoform. mdpi.com
Mutations in the AKT gene itself can also confer resistance. eurekalert.org These mutations can potentially alter the drug-binding site or maintain the kinase in a constitutively active conformation, thereby reducing the efficacy of Akt inhibitors. nih.gov
Table 2: Genetic Alterations Associated with Resistance to PI3K/Akt Pathway Inhibitors
| Gene | Type of Alteration | Mechanism of Resistance |
|---|---|---|
| PIK3CA | Activating mutations (primary or secondary) | Sustained PI3K signaling despite inhibition. nih.goveurekalert.org |
| PTEN | Loss of function (deletion or mutation) | Hyperactivation of Akt due to loss of negative regulation. mdpi.comnih.gov |
The tumor microenvironment plays a significant role in mediating both intrinsic and acquired resistance to anticancer therapies. nih.govnih.gov Soluble factors secreted by stromal and immune cells within the tumor microenvironment can activate signaling pathways in cancer cells, thereby promoting their survival and proliferation despite targeted inhibition. nih.gov
Insulin-like growth factor 1 (IGF-1) is a key mediator in this process. nih.gov Overexpression of IGF-1 in the tumor microenvironment can lead to the activation of the IGF-1 receptor (IGF-1R) on tumor cells. nih.gov This, in turn, can potently activate the PI3K/Akt and MAPK signaling pathways, providing a bypass mechanism that confers resistance to inhibitors targeting the PI3K pathway. nih.gov For instance, in a murine model of chronic lymphocytic leukemia, resistance to a PI3K-δ inhibitor was associated with the activation of IGF-1R, leading to enhanced MAPK signaling. nih.gov
Cancer cells often exhibit signaling pathway redundancy, and upon inhibition of a primary survival pathway, they can activate alternative, compensatory signaling routes to maintain their growth and survival. nih.govnih.gov A common mechanism of resistance to inhibitors of the PI3K/Akt/mTOR pathway is the activation of the Ras/Raf/MEK/ERK (MAPK) pathway. nih.govresearchgate.net
There is significant crosstalk between the PI3K/Akt and MAPK pathways. Inhibition of the PI3K/Akt pathway can lead to the upregulation of the MAPK pathway as a compensatory survival mechanism. nih.gov This can occur through various mechanisms, including the relief of inhibitory feedback loops or the activation of RTKs that signal through both pathways. nih.govnih.gov The activation of these parallel pathways can ultimately bypass the therapeutic blockade imposed by this compound. nih.govnih.govyoutube.com
Implications for Therapeutic Strategies
The elucidation of these resistance mechanisms has significant implications for the development of more effective therapeutic strategies. Overcoming resistance to this compound will likely require rational combination therapies that target multiple nodes within the PI3K/Akt/mTOR pathway or simultaneously block compensatory signaling pathways. mdpi.comheraldopenaccess.usnih.gov
For instance, combining this compound with inhibitors of upstream components of the PI3K pathway, such as PI3K inhibitors, could provide a more complete vertical blockade and prevent reactivation of the pathway. nih.gov Additionally, co-targeting the MAPK pathway with MEK inhibitors in combination with this compound could be a viable strategy to abrogate compensatory signaling. mdpi.com In cases of resistance driven by the tumor microenvironment, targeting factors like IGF-1R in conjunction with this compound may restore therapeutic sensitivity. nih.gov The development of predictive biomarkers to identify patients most likely to develop resistance through specific mechanisms will also be crucial for personalizing treatment strategies. eurekalert.org
Preclinical Combination Strategies with Ly2780301
Rationale for Combination Therapy to Enhance Efficacy and Overcome Resistance
The PI3K/AKT pathway is a central regulator of cellular processes that contribute to the malignant phenotype, and its aberrant activation is implicated in the pathogenesis of many human tumors, including breast and ovarian cancers nih.govtandfonline.com. Given the complex mechanisms following AKT inhibition, the addition of other therapies is often required to prevent resistance and improve clinical response nih.govtandfonline.com. Preclinical studies have provided a strong rationale for combination strategies involving AKT inhibitors to address acquired resistance to existing anti-cancer agents, adaptive de novo resistance due to the relief of negative feedback loops, and both chemo- and radio-resistance nih.govdovepress.com. AKT activation is frequently implicated as a mechanism of resistance in these scenarios nih.gov. Therefore, combining AKT inhibitors with various chemotherapeutic and targeted agents is a promising approach to enhance therapeutic efficacy and overcome potential resistance nih.govtandfonline.comnih.govdovepress.comoncotarget.comsci-hub.se.
Combinations with Chemotherapeutic Agents in Preclinical Models
The phosphatidylinositol-3-kinase (PI3K)/AKT/mTOR pathway is frequently activated in HER2-negative breast cancer and may play a role in taxane (B156437) resistance researchgate.net. Preclinical and early clinical investigations have explored the combination of LY2780301 with paclitaxel (B517696). The TAKTIC trial (NCT01980277), a multicentric phase Ib/II study, investigated the feasibility and preliminary efficacy of combining oral this compound with weekly intravenous paclitaxel in patients with HER2-negative advanced breast cancer researchgate.netresearchgate.net. This study demonstrated that the combination was feasible, with preliminary evidence of efficacy researchgate.net. In the dose escalation phase, 32 patients were treated, and common toxicities included constipation, fatigue, nausea, and diarrhea researchgate.net. A 6-month objective response rate (ORR) of 63.9% was observed in all patients, and 55% in patients with an activated PI3K/AKT pathway researchgate.net.
Table 1: Preclinical/Early Clinical Efficacy of this compound in Combination with Paclitaxel in HER2-negative Breast Cancer
| Combination Drug | Cancer Model/Type | Response Metric | Outcome (6-month ORR) | Citation |
| Paclitaxel | HER2-negative Advanced Breast Cancer (patients) | Objective Response Rate (ORR) | 63.9% (all patients); 55% (PI3K/AKT pathway activated patients) | researchgate.net |
Preclinical studies have indicated that the activation of AKT is involved in the resistance of tumor cells to gemcitabine (B846) researchgate.netmdpi.com. This observation provides a strong rationale for combining gemcitabine with AKT inhibitors like this compound to enhance chemotherapy efficiency mdpi.com. A phase Ib dose escalation study (NCT02018874) investigated this compound in combination with gemcitabine in patients with advanced or metastatic solid tumors, particularly those harboring PI3K/AKT/mTOR pathway alterations researchgate.net. Fifty patients were treated, predominantly with mutations/amplifications of PI3K (60%) and phosphatase and tensin homolog (PTEN) gene/protein inactivation (42%) researchgate.net. The addition of this compound to gemcitabine demonstrated manageable toxicity and encouraging antitumor activity researchgate.net. Among the 39 efficacy-evaluable patients, two (5%) achieved a partial response, and the disease control rate was 74% at cycle 2 researchgate.net.
Table 2: Preclinical/Early Clinical Efficacy of this compound in Combination with Gemcitabine in Solid Tumors
| Combination Drug | Cancer Model/Type | Response Metric | Outcome | Citation |
| Gemcitabine | Advanced/Metastatic Solid Tumors (patients with PI3K/AKT/mTOR pathway alterations) | Partial Response (PR) | 5% (2 out of 39 patients) | researchgate.net |
| Disease Control Rate (DCR) at Cycle 2 | 74% | researchgate.net |
Combinations with Other Targeted Therapies in Preclinical Settings
Preclinical studies have demonstrated a potential for synergy between PARP (Poly (ADP-ribose) polymerase) inhibitors and PI3K/AKT pathway inhibitors in both BRCA1 and BRCA2 (BRCA1/2)-deficient and BRCA1/2-proficient tumors dovepress.com. PARP inhibitors, such as Olaparib, Niraparib, and Talazoparib, target DNA repair mechanisms wikipedia.orgwikipedia.orgguidetopharmacology.orgnih.gov. Given that AKT is activated in a DNA-PK–dependent manner following DNA double-strand breaks and promotes cell survival through anti-apoptotic mechanisms, combining AKT inhibitors with PARP inhibitors represents a rational strategy to enhance therapeutic effects, particularly in cancers with homologous recombination deficiencies nih.govdovepress.com.
The PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK pathway are two major signaling cascades frequently dysregulated in cancer, and crosstalk between these pathways can lead to compensatory activation, potentially limiting the effectiveness of single-agent therapies oncotarget.comscienceopen.com. Therefore, there is a preclinical rationale for exploring combinations of PI3K/AKT inhibitors, such as this compound, with MEK (Mitogen-activated protein kinase kinase) or ERK (Extracellular signal-regulated kinase) inhibitors oncotarget.com. This strategy aims to achieve dual vertical blockade of these interconnected pathways, potentially overcoming resistance mechanisms and enhancing antitumor effects dovepress.comoncotarget.comscienceopen.com. Examples of MEK inhibitors include Trametinib and Mirdametinib, while ERK inhibitors include ERK inhibitor II guidetopharmacology.orgwikipedia.orgciteab.comguidetopharmacology.org.
Pharmacodynamic Biomarkers and Preclinical Assay Development
Assessment of Target Engagement and Pathway Inhibition in Preclinical Models
Preclinical studies with LY2780301 have focused on evaluating its ability to inhibit its intended targets and the downstream components of the PI3K/Akt/mTOR pathway. Key pharmacodynamic markers, such as phosphorylated ribosomal protein S6 (pS6) and phosphorylated Akt (pAkt), along with phosphorylated PRAS40 (pPRAS40), are routinely assessed in tumor biopsies or surrogate tissues like skin to confirm target engagement and pathway modulation.
Quantification of phosphorylated ribosomal protein S6 (pS6) serves as a primary pharmacodynamic endpoint for assessing the inhibition of p70S6K activity, a direct downstream effector of mTORC1. researchgate.netresearchgate.netnih.govasco.org
In preclinical in vitro studies, this compound demonstrated potent inhibition of pS6 levels. For instance, treatment with this compound efficiently reduced p-S6 levels in 10A.B2 cells in a concentration-dependent manner under 3D culture conditions. nih.gov The inhibitory potency was quantified with IC50 values ranging from 0.1 to 0.2 µM for p-S6 inhibition in 10A.B2 cells.
In a phase I clinical trial, inhibition of S6 phosphorylation was assessed in skin and tumor biopsies as a primary pharmacodynamic endpoint. researchgate.netresearchgate.netasco.org Data from patients receiving 500 mg daily of this compound indicated that over 50% of patients exhibited reduced S6 levels in skin biopsies by Day 8 of treatment, although this effect was not consistently maintained. researchgate.net It was also observed that plasma concentrations of this compound and its metabolites did not correlate with S6 expression in the epidermis. researchgate.net Furthermore, this compound was shown to block the phosphorylation of ribosomal protein S6 in human mammary epithelial cells (hMECs) that exhibited p70S6K activation. nih.gov
Table 1: pS6 Inhibition by this compound in Preclinical Models
| Cell Line/Model | Biomarker Assessed | Effect of this compound | Quantitative Finding | Reference |
| 10A.B2 cells (3D culture) | p-S6 levels | Reduced in concentration-dependent manner | IC50: 0.1–0.2 µM | nih.gov |
| Skin biopsies (Phase I trial) | Reduced S6 levels | >50% reduction at Day 8 (500 mg daily cohort) | researchgate.net | |
| ER- hMECs | Phosphorylation of ribosomal protein S6 | Blocked | nih.gov |
As a dual inhibitor of Akt, this compound is expected to modulate pAkt levels. Preclinical investigations have highlighted its strong Akt inhibitory activity, with an IC50 of approximately 0.1 μM. Analysis of pAkt levels is crucial for confirming the direct inhibition of Akt signaling by this compound. In preclinical xenograft models, the expression of both pS6 and pAkt was analyzed in samples from control and this compound-treated mice. researchgate.net
However, detailed research findings indicate a nuanced effect on Akt's direct downstream targets. While this compound effectively reduced p-S6, it only mildly inhibited p-PRAS40, a direct downstream target of Akt, at higher concentrations (1-2 µM) in 10A.B2 cells in 3D culture. nih.gov This suggests that while this compound targets Akt, its impact on certain downstream Akt substrates like PRAS40 might be less pronounced compared to its effect on p70S6K/S6.
PRAS40 (Proline-Rich Akt Substrate, 40kDa) is a key substrate of Akt1, and its phosphorylation at Thr246 by Akt is known to relieve PRAS40's inhibition of mTORC1. mesoscale.com Elevated PRAS40 activation has been observed as an early event in breast and lung cancers, with higher expression levels in cancer cell lines. mesoscale.com Therefore, the evaluation of pPRAS40 levels serves as a pharmacodynamic marker for assessing Akt activity.
In studies involving p70S6K-activated, estrogen receptor-negative (ER-) human mammary epithelial cell (hMEC) models, this compound was found to block the phosphorylation of PRAS40, alongside ribosomal protein S6. nih.gov However, in 10A.B2 cells grown in 3D culture, this compound's inhibition of p-PRAS40 was described as only mild, even at higher concentrations (1-2 µM), in contrast to its efficient reduction of p-S6. nih.gov This highlights the importance of context-specific evaluation of pharmacodynamic markers.
Table 2: pAkt and pPRAS40 Modulation by this compound
| Biomarker Assessed | Model/Context | Effect of this compound | Quantitative Finding/Observation | Reference |
| Akt activity | In vitro | Inhibitory activity | IC50: ~0.1 µM | |
| pAkt levels | Xenograft models | Analyzed in treated vs. control samples | Expression observed | researchgate.net |
| p-PRAS40 levels | 10A.B2 cells (3D culture) | Mildly inhibited (at higher concentrations) | 1-2 µM required for mild inhibition | nih.gov |
| p-PRAS40 levels | ER- hMECs | Blocked phosphorylation | nih.gov |
Methodological Approaches for Pharmacodynamic Analysis
To accurately assess the pharmacodynamic effects of this compound, various methodological approaches are employed, allowing for quantitative and qualitative analysis of target engagement and pathway inhibition. These methods are critical for both in vitro and in vivo preclinical studies.
Western blotting is a widely utilized and robust technique for the qualitative and semi-quantitative analysis of protein expression and phosphorylation states. It has been extensively employed to validate the target engagement of this compound in both 2D and 3D cell cultures, as well as in in vivo models.
This method is particularly valuable for:
Assessing Akt Signaling: Western blotting is used to analyze the effects of this compound on Akt signaling pathways. researchgate.net
Validating Downstream Effects: It has been used to confirm the reduction of downstream proteins, such as Cyclin B1, which is a consequence of p70S6K inhibition by this compound. nih.gov
Analyzing Phosphorylation Status: Western blot analyses are performed using specific antibodies against both total and phosphorylated forms of target proteins like pS6, pAkt, and pPRAS40, providing direct evidence of their phosphorylation status in response to treatment. researchgate.netnih.govnih.govmesoscale.com For example, Western blot analyses of cell lysates have been performed with phospho-PRAS40 (Thr246) and total PRAS40 antibodies for comparison in PRAS40 assays. mesoscale.com
Reverse Phase Protein Array (RPPA) technology offers a high-throughput, sensitive, and cost-effective approach for the quantitative assessment of numerous proteins and their post-translational modifications in a large number of samples. nih.govnih.gov RPPA, alongside Western blotting, has been instrumental in validating target engagement of this compound in various preclinical models, including 2D/3D cell cultures and in vivo systems.
Key advantages and applications of RPPA in the pharmacodynamic analysis of this compound include:
High-Throughput Quantification: RPPA allows for the simultaneous measurement of hundreds of different signaling molecules in a single assay, making it highly efficient for functional proteomics and biomarker discovery. nih.govnih.gov
Quantitative Assessment: Cellular proteins are denatured, serially diluted, and spotted onto nitrocellulose-coated slides. Each slide is then probed with validated primary antibodies and biotin-conjugated secondary antibodies, with the signal amplified for quantitative analysis. nih.gov
Target Engagement Confirmation: RPPA data has specifically shown that this compound effectively inhibited p70S6K, leading to reduced phosphorylation on S6 at multiple sites. nih.gov
Biopsy Analysis: RPPA is particularly well-suited for analyzing small amounts of material obtained from biopsies, including needle biopsies, making it valuable for clinical pharmacodynamic studies. nih.gov
Identifying On- and Off-Target Activity: The platform is powerful for identifying and validating drug targets, assessing pharmacodynamics, and identifying prognostic and predictive markers. nih.govnih.gov
Immunohistochemistry
Immunohistochemistry (IHC) plays a vital role in assessing the pharmacodynamic effects of this compound and characterizing tumor samples in preclinical research. IHC is used to evaluate changes in protein phosphorylation levels, such as the phosphorylation of ribosomal protein S6, which indicates the inhibition of p70S6K activity nih.gov.
In studies involving MMTV-neu mice, IHC staining of mammary fat pad (MFP) tissue samples revealed a dramatic decrease in S6 phosphorylation levels in this compound-treated mice compared to vehicle-treated controls, confirming the compound's ability to effectively inhibit its target in vivo nih.gov. IHC is also utilized to assess proliferation markers like Ki-67, with studies showing a decrease in Ki-67 positive cells following this compound treatment, suggesting a suppression of cell proliferation nih.gov.
Beyond direct target engagement, IHC is also employed in patient selection for clinical trials. For example, in studies involving PI3K/AKT pathway inhibitors, PTEN loss, a common alteration leading to increased AKT activation, can be determined by immunohistochemistry in tumor samples ascopubs.orgcrcwm.org. The presence of the phosphorylated S473 residue on AKT, detectable by IHC, has also been correlated with AKT activation in various cancers aacrjournals.org.
Utilization of Circulating Biomarkers in Preclinical Research (e.g., Circulating Tumor DNA for Resistance Analysis)
The use of circulating biomarkers, particularly circulating tumor DNA (ctDNA), offers a non-invasive approach to monitor disease progression, treatment response, and the emergence of resistance mechanisms in preclinical and clinical research settings nih.govnih.govnih.govmdpi.com.
In the context of this compound, ctDNA has been explored as a surrogate marker of treatment efficacy and for resistance analysis. Whole-genome sequencing of ctDNA from plasma samples allows for the acquisition of copy number alteration profiles, providing insights into the genomic landscape of the tumor nih.govnih.gov. This approach can be used to measure mutations within the PI3K/AKT pathway, which is frequently activated in HER2-negative breast cancer and can contribute to taxane (B156437) resistance patsnap.comnih.gov.
A notable example is the phase IB/II TAKTIC trial (NCT01980277), which investigated this compound in combination with paclitaxel (B517696) in patients with HER2-negative metastatic breast cancer patsnap.comnih.govnih.gov. In this trial, baseline ctDNA detection was associated with shorter progression-free survival (PFS) patsnap.comlarvol.comnih.govnih.gov. The 6-month PFS rate was significantly higher for ctDNA-negative patients compared to ctDNA-positive patients nih.govnih.gov.
Table 1: Correlation of Baseline ctDNA Detection with Progression-Free Survival in TAKTIC Trial nih.govnih.gov
| ctDNA Status at Baseline | 6-Month Progression-Free Survival Rate (95% CI) | Hazard Ratio (95% CI) | P-value |
| Negative | 92% (57–99) | 3.45 (1.39–8.56) | 0.007 |
| Positive | 68% (46–83) |
Note: Data derived from the TAKTIC trial, illustrating the association between baseline ctDNA status and progression-free survival.
Furthermore, plasma-based copy number alteration analysis conducted on post-progression samples can help identify genomic alterations that emerge and contribute to treatment resistance patsnap.comlarvol.comnih.govnih.gov. This allows researchers to analyze post-treatment biopsies for emergent mutations, such as AKT1-E17K, which may indicate acquired resistance mechanisms iiarjournals.org. The ability to non-invasively track these genomic changes through ctDNA provides a valuable tool for understanding the dynamics of resistance development to this compound and other targeted therapies patsnap.comnih.govnih.gov.
Research Methodologies and Experimental Models for Ly2780301 Studies
In Vitro Experimental Systems
In vitro experimental systems, encompassing both two-dimensional (2D) and three-dimensional (3D) cell culture models, alongside specialized AKT engineering cell lines, have been instrumental in elucidating the cellular effects of LY2780301. These models provide controlled environments for studying cellular responses to the compound.
Two-Dimensional (2D) Cell Culture Models
Two-dimensional (2D) cell culture models, where cells grow as a monolayer on a flat surface, are a foundational tool in biological research due to their simplicity, cost-effectiveness, and scalability. fluorofinder.com In studies involving this compound, 2D cell cultures have been utilized to assess its impact on cell proliferation and protein expression. For instance, this compound significantly inhibited the proliferation of 10A.B2 human mammary epithelial cells (hMECs) in 2D culture, demonstrating a lesser degree of inhibition on 10A.Vec cells. nih.gov Researchers employed Western blotting and Reverse Phase Protein Array (RPPA) analysis in 2D cultures to evaluate the expression and phosphorylation levels of key proteins. nih.govresearchgate.net These analyses revealed that this compound effectively inhibited p70S6K, leading to reduced phosphorylation of S6 at multiple sites, and also decreased Cyclin B1 levels in 10A.B2 cells. nih.gov
Three-Dimensional (3D) Cell Culture Models (e.g., Acinar Morphology Studies)
Three-dimensional (3D) cell culture models offer a more physiologically relevant environment than 2D cultures, better mimicking cell-cell and cell-extracellular matrix interactions, which can improve the correlation between in vitro and in vivo research outcomes. fluorofinder.commdpi.combiorxiv.orgresearchgate.net this compound has been investigated in 3D culture models using cell lines such as 10A.Vec and 10A.B2. nih.govresearchgate.net In these 3D systems, this compound was found to drastically decrease the proliferation of hMECs with ErbB2-induced p70S6K activation. nih.gov However, it did not significantly reverse the abnormal acinar morphology of these hMECs, despite its antiproliferative effects. nih.gov Similar to 2D studies, Western blotting and RPPA analysis were applied to 3D cultures to monitor the expression and phosphorylation of proteins like ErbB2, p-S6, S6, p-PRAS40, PRAS40, PCNA, Cyclin B1, p-Akt, and Erk1/2, providing insights into the compound's effects within a more complex cellular architecture. nih.govresearchgate.net
Development and Use of AKT Engineering Cell Lines
The development of specialized AKT engineering cell lines, such as Ba/F3-AKT engineered cell lines, has provided valuable platforms for novel drug discovery and the evaluation of next-generation AKT inhibitors. larvol.comlarvol.comaacrjournals.orgresearchgate.net These cell lines incorporate various clinically significant AKT mutations, including common mutations like AKT1/2-E17K and rarer mutations such as L52R, Q79K, and D323H. larvol.comlarvol.comaacrjournals.orgresearchgate.net The creation of these engineered cell lines is particularly important given the challenges encountered in developing AKT pathway inhibitors, as evidenced by the outcomes of inhibitors like this compound and BAY1125976. larvol.comaacrjournals.orgresearchgate.net These models are crucial for both developing new inhibitors and exploring mechanisms of acquired resistance to AKT-targeting therapies. larvol.comlarvol.comaacrjournals.orgresearchgate.net
Biochemical and Cell-Based Assay Platforms
A range of biochemical and cell-based assay platforms are employed to characterize the inhibitory effects of this compound on its target kinases and its impact on cellular processes.
Kinase Activity Assays (e.g., ATP-Competitive Assays, FRET-based Assays)
Kinase activity assays are fundamental for assessing the potency and mechanism of action of kinase inhibitors like this compound, which functions as an ATP-competitive inhibitor of p70S6K and Akt. selleckchem.com These assays are designed to quantify the catalytic product, typically a phosphorylated substrate, and can utilize various detection methods including radiometric, fluorescence-based, and luminescence-based platforms. reactionbiology.com
ATP-competitive assays specifically measure the binding of small molecules to the ATP-binding site of the kinase. reactionbiology.com this compound's ATP-competitive nature means it competes with adenosine (B11128) triphosphate (ATP) for binding to the active site of the kinase, thereby inhibiting its activity. selleckchem.com
Fluorescence Resonance Energy Transfer (FRET)-based assays are sensitive and reliable methods used to study molecular interactions and measure kinase activity. researchgate.netthermofisher.comnih.govbiomolecularsystems.com In these assays, a peptide substrate is often labeled with donor and acceptor fluorophores, and phosphorylation by the kinase affects the proteolytic cleavage of the peptide, which in turn alters the FRET signal. researchgate.netthermofisher.com This allows for the quantitative measurement of kinase inhibition.
In one study, an Akt Kinase Activity Assay Kit was utilized, with this compound serving as a reference compound, to evaluate the inhibitory effect on AKT-1 enzyme activity. nih.gov The study reported that this compound inhibited AKT-1 kinase activity with an IC50 value of 4.62 µM. nih.gov
Table 1: this compound Kinase Inhibition Data
| Target Kinase | Assay Type | IC50 (µM) | Reference |
| AKT-1 | Kinase Activity Assay | 4.62 | nih.gov |
Apoptosis and Cell Cycle Analysis (e.g., Flow Cytometry)
Research into this compound has frequently utilized techniques such as flow cytometry to analyze its effects on cell cycle progression and proliferation. This compound has been shown to significantly decrease the proliferation of human mammary epithelial cells (hMECs) that exhibit ErbB2-induced p70S6K activation larvol.compatsnap.com. This effect is mediated through the inhibition of Cyclin B1 and a subsequent blockade of the cell cycle at the G0-G1 phase larvol.compatsnap.com.
Flow cytometry, specifically with propidium (B1200493) iodide (PI) and BrdU-APC staining, has been employed to determine cell cycle distribution in hMECs treated with this compound researchgate.netslideplayer.com. This analysis allows for the quantification of cells within different phases of the cell cycle, including G0-G1, S, and G2-M phases, under various treatment conditions researchgate.netslideplayer.com. The observed cell cycle blockade at G0-G1 phase indicates a direct impact of this compound on cellular proliferation dynamics larvol.compatsnap.com.
Advanced Genetic and Molecular Techniques
Advanced genetic and molecular techniques are crucial for understanding the intricate cellular pathways influenced by this compound. These methodologies provide insights into changes at the gene and protein phosphorylation levels, which are critical for deciphering the compound's mechanism of action.
Gene Expression Profiling
Gene expression profiling, including techniques like microarray analysis and single-cell RNA sequencing (scRNA-seq), has been applied in studies involving this compound. Gene set enrichment analysis (GSEA) has been performed using microarray data in the context of this compound studies, particularly in murine models nih.gov. Furthermore, single-cell RNA sequencing data from mouse mammary tissues and breast tumors have been integrated and analyzed to identify gene profiles in triple-negative breast cancer (TNBC) models, where Akt/p70S6K inhibition by compounds like this compound is relevant researchgate.netresearchgate.net. Notably, ribosomal protein genes, such as Rpl27a and Rpl15, were observed to be significantly upregulated in cancer cells across TNBC models researchgate.netresearchgate.net. This suggests that this compound's activity might influence or be influenced by the expression of these genes.
Phosphoproteomic Analysis
Phosphoproteomic analysis is essential for assessing the activity of kinases and their downstream signaling pathways. In studies involving this compound, the inhibition of S6 phosphorylation has been a primary pharmacodynamic endpoint, assessed through techniques such as skin and tumor biopsy analysis researchgate.net. Western blot analysis has been utilized to evaluate the expression of phosphorylated S6 (pS6) and phosphorylated Akt (pAkt) in xenograft samples from control mice and those treated with this compound researchgate.netresearchgate.net.
Additionally, Reverse Phase Protein Array (RPPA) analysis has been employed to profile key signaling proteins and pathways, revealing significant changes in the expression or phosphorylation of proteins in cells treated with this compound researchgate.net. These analyses confirm that this compound effectively inhibits the phosphorylation of ribosomal protein S6 and PRAS40, which are downstream effectors of p70S6K and Akt, respectively nih.gov.
In Vivo Preclinical Models and Co-Clinical Approaches
In vivo preclinical models are indispensable for evaluating the efficacy and pharmacodynamics of this compound in a more physiologically relevant context before clinical translation.
Patient-Derived Xenografts (PDXs) for Translational Research
Patient-derived xenograft (PDX) models, also referred to as "Avatar models," are valuable preclinical tools that preserve the heterogeneity and genetic makeup of original human tumors springermedizin.deoncotarget.com. This compound has been investigated in such models to assess its pharmacodynamic effects and antitumor activity researchgate.netdntb.gov.ua. Western blot analysis of PDX samples (e.g., from pulmonary, pancreatic, and colorectal cancers) has demonstrated the expression levels of pS6 and pAkt in response to this compound treatment researchgate.netresearchgate.net. While some PDX models showed minimal pharmacodynamic effects consistent with observed antitumor activity, these models are crucial for understanding the compound's behavior in a complex tumor microenvironment researchgate.netdntb.gov.ua. For instance, a breast adenocarcinoma patient with PTEN loss showed a partial response when treated with a combination regimen that included this compound researchgate.net.
Murine Genetically Engineered Models (GEMMs)
Murine Genetically Engineered Models (GEMMs) provide insights into the long-term effects and preventative potential of therapeutic agents. This compound has been studied in the MMTV-neu mouse model, which is a genetically engineered model of ER-negative mammary tumors with activated p70S6K patsnap.comnih.gov. In these models, a brief treatment with this compound was sufficient to suppress S6 phosphorylation and significantly decrease cell proliferation in hyperplastic mammary epithelial cells (MECs) and early-stage mammary lesions in vivo larvol.compatsnap.comnih.govresearchgate.netdntb.gov.ua. This demonstrates the compound's ability to inhibit Akt/S6K signaling and reduce abnormal proliferation in a relevant in vivo setting.
Data Tables
Table 1: Effect of this compound on Cell Cycle Distribution in hMECs (Example Data Representation) This table represents a hypothetical structure for presenting cell cycle data, typically obtained via flow cytometry, illustrating the shift in cell populations across different phases after this compound treatment. Actual percentages would vary based on specific experimental conditions and cell lines. researchgate.netslideplayer.com
| Cell Cycle Phase | Control (%) | This compound Treated (%) |
| G0-G1 | XX | YY (Increased) |
| S | AA | BB (Decreased) |
| G2-M | CC | DD (Decreased) |
Table 2: Phosphorylation Status of Key Proteins in Xenograft Models Treated with this compound (Example Data Representation) This table illustrates how the phosphorylation status of key proteins like S6 and Akt, assessed by Western Blot or RPPA, could be presented in xenograft studies. researchgate.netresearchgate.netresearchgate.net
| Protein Target | Control Xenograft (Relative Expression) | This compound Treated Xenograft (Relative Expression) |
| pS6 | High | Low (Inhibited) |
| pAkt | High | Low (Inhibited) |
| Total S6 | Stable | Stable |
| Total Akt | Stable | Stable |
Future Research Directions and Unanswered Questions in Ly2780301 Preclinical Research
Elucidating Mechanisms of Incomplete Preclinical Response
A significant challenge in the preclinical assessment of LY2780301 and other Akt inhibitors is the frequent observation of incomplete tumor responses. Often, these agents induce tumor stasis—a state of arrested growth—rather than significant tumor regression. researchgate.net The underlying reasons for this cytostatic, rather than cytotoxic, effect are not fully understood and represent a critical area for future investigation.
Several potential mechanisms may contribute to this incomplete response:
Transient Pathway Inhibition: Preclinical and early clinical data for this compound have shown that while the drug can achieve exposures predicted to be efficacious, the inhibition of downstream targets, such as the ribosomal protein S6, may not be sustained over the dosing period. researchgate.netnih.gov This transient inhibition could allow cancer cells to recover and survive, leading to a static rather than regressive outcome. Understanding the pharmacodynamics of pathway modulation in tumor tissue is crucial.
Compensatory Signaling: Cancer cells can adapt to the inhibition of one signaling pathway by upregulating parallel or feedback pathways. Preclinical studies with Akt inhibitors have shown that blocking Akt can lead to the compensatory activation of the RAS/RAF/MEK/MAPK pathway. doaj.org This adaptive rewiring can sustain pro-survival signals despite the on-target effect of this compound, thus limiting its efficacy.
Future preclinical studies should focus on detailed pharmacodynamic analyses to understand the duration of target inhibition in tumor models. Moreover, comprehensive molecular profiling of tumors that exhibit an incomplete response to this compound is needed to identify the specific feedback and compensatory mechanisms at play.
Identification of Novel Predictive Biomarkers for this compound Sensitivity
Key unanswered questions and future directions in biomarker research include:
Beyond Genomic Alterations: While the activating AKT1 E17K mutation is a known, albeit rare, predictor of sensitivity to some ATP-competitive Akt inhibitors, reliance on DNA mutations alone is insufficient. nih.gov Future research should explore functional biomarkers. For instance, high baseline levels of phosphorylated Akt (p-Akt) have been correlated with sensitivity to PI3K/mTOR inhibitors in some preclinical models and could be a more direct measure of pathway "addiction". nih.gov
Circulating Tumor DNA (ctDNA): Analysis of ctDNA from plasma offers a non-invasive method for monitoring treatment efficacy and identifying potential biomarkers. In a trial combining this compound with paclitaxel (B517696), the presence of ctDNA at baseline was associated with shorter progression-free survival. nih.gov Further exploration is needed to determine if specific copy number alterations or mutations detected in ctDNA can predict sensitivity or emerging resistance to this compound. nih.gov
Integrated Biomarker Signatures: It is unlikely that a single biomarker will be sufficient. Future studies should aim to develop integrated biomarker signatures that combine genomic data (e.g., mutations in PIK3CA, PTEN, AKT1), transcriptomic profiles, and protein expression levels (e.g., p-Akt) to create a more accurate predictive model for this compound sensitivity.
The table below summarizes the current and investigational biomarkers for Akt inhibitor sensitivity.
| Biomarker Category | Specific Marker | Current Status/Rationale | Reference |
|---|---|---|---|
| Genomic (DNA) | AKT1 E17K Mutation | Known activating mutation; predicts sensitivity to some ATP-competitive Akt inhibitors. | nih.gov |
| Genomic (DNA) | PIK3CA Mutations | Used for patient selection but has low predictive power for monotherapy response. | dovepress.com |
| Genomic (DNA) | PTEN Loss/Mutation | Leads to pathway activation; used for patient selection but has limited predictive value alone. | nih.govdovepress.com |
| Proteomic | Phosphorylated Akt (p-Akt) Levels | Investigational; may serve as a direct measure of pathway activation and dependence. | nih.gov |
| Liquid Biopsy | Circulating Tumor DNA (ctDNA) | Investigational; baseline presence correlated with prognosis in a this compound combination trial. | nih.gov |
Development of Next-Generation Akt Inhibitors and Combination Strategies
The modest single-agent activity observed with many first-generation Akt inhibitors has spurred two parallel avenues of research: the development of next-generation inhibitors with improved properties and the exploration of rational combination therapies. nih.govspandidos-publications.com
Combination Strategies: There is a strong preclinical rationale for combining this compound with other anti-cancer agents to enhance efficacy or overcome resistance. nih.govspandidos-publications.com Activation of the Akt pathway is a known mechanism of resistance to chemotherapy and other targeted agents. researchgate.net Preclinical work has shown that combining Akt inhibitors with agents like gemcitabine (B846) can improve the efficiency of the chemotherapy. researchgate.net This was tested in a phase Ib trial combining this compound with gemcitabine, which demonstrated manageable toxicity and encouraging anti-tumor activity in patients with PI3K/Akt/mTOR pathway alterations. researchgate.net Another study combined this compound with paclitaxel in advanced breast cancer, also showing feasibility and preliminary efficacy. nih.gov Future preclinical research should systematically evaluate combinations with:
Chemotherapy: To build on existing clinical data and sensitize tumors to standard cytotoxic agents.
Other Targeted Therapies: Combining this compound with inhibitors of parallel signaling pathways, such as MEK inhibitors, could prevent the compensatory signaling that limits single-agent efficacy. doaj.org
PARP Inhibitors: Given the crosstalk between DNA repair pathways and PI3K/Akt signaling, this combination holds promise, particularly in tumors with specific DNA repair defects.
Next-Generation Inhibitors: The field is also moving toward developing new Akt inhibitors with improved therapeutic windows. Challenges with early inhibitors included off-target effects and toxicities that limited the achievable dose. nih.gov Future development focuses on:
Isoform-Specific Inhibitors: Akt has three isoforms (Akt1, Akt2, Akt3) with both overlapping and distinct functions. nih.gov Developing inhibitors with greater selectivity for one isoform over others could potentially separate therapeutic effects from dose-limiting toxicities. spandidos-publications.com
Novel Mechanisms of Action: While this compound is an ATP-competitive inhibitor, other approaches such as allosteric inhibition are being pursued. nih.gov Allosteric inhibitors, like MK-2206, bind to a different site on the Akt protein and may offer a different efficacy and safety profile. nih.gov
Deeper Understanding of Acquired Resistance Mutations and Bypass Pathways
As with most targeted therapies, acquired resistance is an inevitable clinical challenge. While patients may initially respond to an Akt inhibitor like this compound, tumors often evolve and develop mechanisms to circumvent the drug's effects. A deeper preclinical understanding of these resistance mechanisms is vital for developing subsequent lines of therapy.
Key areas for investigation include:
On-Target Resistance Mutations: One common mechanism of resistance to kinase inhibitors is the development of secondary mutations in the drug's target protein that prevent the inhibitor from binding effectively. spandidos-publications.com These are often referred to as "gatekeeper" mutations. spandidos-publications.com Preclinical models that chronically expose cancer cells to this compound should be used to identify potential resistance mutations within the AKT gene itself.
Activation of Bypass Pathways: Tumors can develop resistance by activating alternative signaling pathways that restore the downstream signaling previously blocked by the drug. dovepress.com This "bypass track" mechanism is a well-established mode of resistance to targeted therapies. dovepress.com For Akt inhibitors, this could involve the amplification or activation of other receptor tyrosine kinases (RTKs) like MET or EGFR, or the upregulation of components of the MAPK/ERK pathway, which can then reactivate cell survival and proliferation signals. dovepress.com
Isoform Switching or Upregulation: In response to inhibition, cancer cells might switch their dependence to a different PI3K or Akt isoform that is less potently inhibited by this compound. For example, loss of PTEN can lead to increased signaling through the p110β isoform of PI3K, potentially reducing the efficacy of inhibitors that are more selective for other isoforms.
The table below outlines common mechanisms of acquired resistance to kinase inhibitors relevant to the PI3K/Akt pathway.
| Resistance Mechanism | Description | Potential Example in Akt Pathway |
|---|---|---|
| On-Target Modification | Secondary mutations in the target kinase that prevent drug binding. | Development of a mutation in the ATP-binding pocket of Akt. |
| Bypass Pathway Activation | Upregulation of a parallel signaling pathway to restore downstream signaling. | Amplification of MET or EGFR, or activation of the RAS/MEK/ERK pathway. |
| Target Overexpression | Increased expression of the target protein, requiring higher drug concentrations for inhibition. | Amplification of the AKT1 gene. |
| Downstream Mutations | Mutations in components downstream of the inhibited target that reactivate the pathway. | Activating mutations in downstream effectors of Akt. |
Exploration of this compound's Potential in Diverse Disease Contexts Beyond Oncology
The PI3K/Akt signaling pathway is a fundamental regulator of numerous cellular processes beyond cell proliferation and survival, including metabolism, inflammation, and neuronal function. nih.govnih.govnih.gov Its dysregulation is implicated in a wide range of human diseases, not just cancer. This provides a strong rationale for exploring the preclinical potential of Akt inhibitors like this compound in non-oncological contexts.
Neurodegenerative Diseases: The PI3K/Akt pathway is crucial for neuronal survival and has been implicated in the pathogenesis of conditions like Alzheimer's and Parkinson's disease. nih.gov Dysregulation of Akt signaling can impact the clearance of toxic protein aggregates (e.g., Aβ and α-synuclein) and contribute to neuronal damage. doaj.orgfrontiersin.org Preclinical studies using other Akt inhibitors have shown that modulating this pathway can reduce α-synuclein protein levels and provide neuroprotective effects, suggesting a potential therapeutic avenue for synucleinopathies. doaj.orgnih.gov
Metabolic Disorders: Akt is a central node in insulin (B600854) signaling and glucose metabolism. nih.gov While its role is complex, dysregulation of the pathway is linked to insulin resistance and metabolic syndrome. nih.gov Although using an inhibitor in this context seems counterintuitive, targeted modulation of specific downstream effectors or use in specific disease states could be explored in preclinical models of metabolic disease.
Inflammatory and Autoimmune Diseases: The PI3K/Akt pathway plays a significant role in regulating inflammatory responses. mdpi.com It is involved in leukocyte function, and evidence suggests that inhibiting the pathway could be beneficial in conditions characterized by excessive inflammation or vascular leakage, such as rheumatoid arthritis or acute inflammatory responses. mdpi.com
Future preclinical research should assess the effect of this compound in established animal models of these diseases to determine if its specific inhibitory profile offers a therapeutic benefit. Such exploratory studies could significantly broaden the potential applications of this chemical compound beyond its initial development in oncology.
Q & A
Q. What are the primary molecular targets of LY2780301, and how do they influence its mechanism of action in cancer models?
this compound is a dual inhibitor targeting both Akt (protein kinase B) and p70S6K/RSK , which are critical nodes in the PI3K/Akt/mTOR and MAPK/RSK signaling pathways. By competitively binding to Akt’s ATP-binding site, this compound disrupts downstream pro-survival signals, leading to reduced tumor cell proliferation and apoptosis induction. Methodologically, confirm target engagement using kinase activity assays (e.g., ELISA for phosphorylated Akt substrates) and Western blotting for pathway markers like p-S6 (RSK substrate) and p-GSK3β (Akt substrate) .
Q. Which signaling pathways are most affected by this compound, and what biomarkers are recommended for monitoring its activity in preclinical studies?
this compound primarily inhibits the PI3K/Akt/mTOR and MAPK/RSK pathways. Key biomarkers include phosphorylation levels of Akt (Ser473) , S6 ribosomal protein (Ser240/244) , and GSK3β (Ser9) . For pharmacodynamic studies, use paired tumor biopsies or surrogate tissues (e.g., skin biopsies) to assess target modulation. Combine these with functional assays like cell viability (MTT) and apoptosis (Annexin V/PI staining) to correlate pathway inhibition with biological effects .
Q. What in vitro and in vivo models have been validated for studying this compound’s efficacy, and what are their limitations?
Preclinical studies commonly use triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-231) and xenograft models to evaluate this compound’s antitumor activity. In vitro, IC50 values for AKT inhibition vary (e.g., 0.5–1.2 µM in HepG2 vs. 0.1 µM in kinase assays), highlighting the need for context-specific validation . In vivo, consider pharmacokinetic challenges such as oral bioavailability (reported at ~30% in murine models) and dose-dependent toxicity (e.g., thrombocytopenia). Use patient-derived xenografts (PDXs) to better recapitulate human tumor heterogeneity .
Advanced Research Questions
Q. How can researchers optimize in vitro assays to resolve discrepancies in this compound’s IC50 values across different studies?
Discrepancies in IC50 values (e.g., 0.1 µM in kinase assays vs. 1.2 µM in cell-based assays) may arise from differences in ATP concentrations, cell permeability, or off-target effects. Standardize assay conditions by:
Q. How should contradictory data between preclinical efficacy and clinical trial outcomes be analyzed for this compound?
Preclinical studies often show robust tumor regression in xenografts, while early-phase clinical trials (e.g., NCT01980277) reported limited monotherapy efficacy. To address this:
- Perform translational correlative analyses using tumor biopsies to verify target inhibition in patients.
- Evaluate compensatory pathways (e.g., ERK or STAT3 activation) via phosphoproteomics.
- Use patient stratification biomarkers (e.g., PTEN loss or PIK3CA mutations) to identify responsive subgroups .
Q. What experimental considerations are critical when designing combination therapies involving this compound and chemotherapeutics like gemcitabine or paclitaxel?
Synergy with chemotherapeutics requires careful scheduling to avoid overlapping toxicities (e.g., neutropenia). Key steps include:
Q. How can researchers address the challenge of this compound’s narrow therapeutic window in clinical trial design?
Phase I trials (e.g., NCT01285037) identified dose-limiting toxicities (DLTs) like anemia and thrombocytopenia at ≥500 mg/day. Mitigation strategies include:
Q. What strategies are effective for mitigating this compound-induced toxicity while maintaining antitumor efficacy in advanced cancers?
Preclinical data suggest that toxicity arises from broad Akt/RSK inhibition. To improve selectivity:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
